Aspartocin D

Description

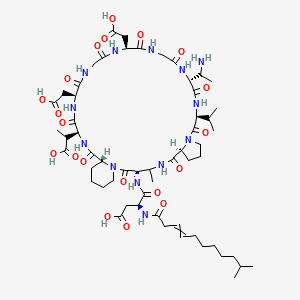

Structure

2D Structure

Properties

Molecular Formula |

C57H89N13O20 |

|---|---|

Molecular Weight |

1276.4 g/mol |

IUPAC Name |

(3S)-4-[[(3S,7S,13S,16R,22S,28S,31S,34R)-16-(1-aminoethyl)-31-(1-carboxyethyl)-22,28-bis(carboxymethyl)-4-methyl-2,6,12,15,18,21,24,27,30,33-decaoxo-13-propan-2-yl-1,5,11,14,17,20,23,26,29,32-decazatricyclo[32.4.0.07,11]octatriacontan-3-yl]amino]-3-(10-methylundec-3-enoylamino)-4-oxobutanoic acid |

InChI |

InChI=1S/C57H89N13O20/c1-28(2)17-12-10-8-9-11-13-20-38(71)62-35(25-43(78)79)50(82)68-47-32(7)61-51(83)37-19-16-22-70(37)55(87)44(29(3)4)66-54(86)46(31(6)58)65-40(73)27-60-48(80)33(23-41(74)75)63-39(72)26-59-49(81)34(24-42(76)77)64-53(85)45(30(5)57(89)90)67-52(84)36-18-14-15-21-69(36)56(47)88/h11,13,28-37,44-47H,8-10,12,14-27,58H2,1-7H3,(H,59,81)(H,60,80)(H,61,83)(H,62,71)(H,63,72)(H,64,85)(H,65,73)(H,66,86)(H,67,84)(H,68,82)(H,74,75)(H,76,77)(H,78,79)(H,89,90)/t30?,31?,32?,33-,34-,35-,36+,37-,44-,45-,46+,47-/m0/s1 |

InChI Key |

YHIXQCPAIOGTGT-JBGAKSTFSA-N |

Isomeric SMILES |

CC1[C@@H](C(=O)N2CCCC[C@@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@@H](C(=O)N[C@H](C(=O)N3CCC[C@H]3C(=O)N1)C(C)C)C(C)N)CC(=O)O)CC(=O)O)C(C)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CC=CCCCCCC(C)C |

Canonical SMILES |

CC1C(C(=O)N2CCCCC2C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)N1)C(C)C)C(C)N)CC(=O)O)CC(=O)O)C(C)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)CC=CCCCCCC(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Aspartocin D

Abstract: Aspartocin D is a potent, calcium-dependent lipopeptide antibiotic with significant activity against a range of Gram-positive bacteria. Originally isolated from the soil actinomycete Streptomyces canus, it is a minor analogue of the amphomycin complex. This compound functions by inhibiting the biosynthesis of the bacterial cell wall, a mechanism crucial for bacterial survival. This guide provides a comprehensive overview of this compound, detailing its origin, chemical properties, and mechanism of action. It includes quantitative data on its biological activity, protocols for key experiments, and visual diagrams of its molecular pathway and experimental workflows, tailored for researchers and professionals in drug development.

Chemical Properties and Structure

This compound is classified as a lipopeptide antibiotic, a class of molecules characterized by a lipid tail attached to a peptide core.[1][2] It is considered a minor analogue within the broader amphomycin complex of antibiotics, which also includes compounds like glumamycin and laspartomycin.[3][4][5] The fundamental structure of the aspartocin family consists of a cyclic decapeptide core, with variations in the fatty acid side chain distinguishing the different analogues.[4][6]

The core peptide structure of related aspartocins (A, B, and C) has been identified as cyclo(Dab2-Pip3-MeAsp4-Asp5-Gly6-Asp7-Gly8-Dab9-Val10-Pro11-).[4][6] The structural elucidation of these complex molecules is typically achieved through advanced spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and tandem mass spectrometry (MS-MS).[4][6][7]

Origin and Isolation

This compound was first isolated from the fermentation broth of Streptomyces canus strain FIM0916.[1] The wider aspartocin complex, from which analogues A, B, and C were identified, was sourced from two soil isolates: Streptomyces griseus var. spiralis and Streptomyces violaceus.[4] The general procedure for obtaining these compounds involves culturing the producing microorganism in a suitable fermentation medium, followed by extraction and purification of the antibiotic complex from the broth. Individual analogues are then separated using chromatographic techniques.

Biological Activity

This compound exhibits potent bactericidal activity, primarily against Gram-positive bacteria, including clinically significant pathogens like Bacillus subtilis and Staphylococcus aureus.[1] A defining characteristic of its antibiotic action is a dependency on calcium ions (Ca²⁺); its efficacy is significantly enhanced in the presence of higher calcium concentrations.[1][6]

The following table summarizes the MIC values of this compound against two key Gram-positive bacteria, demonstrating its calcium-dependent activity.[1]

| Target Organism | Calcium (Ca²⁺) Concentration | MIC (µg/mL) |

| Bacillus subtilis | Standard (unspecified) | 0.125 |

| 0.125 mM - 2.5 mM | 4 - 0.06 | |

| Staphylococcus aureus | Standard (unspecified) | 0.5 |

| 0.125 mM - 2.5 mM | 8 - 0.25 |

Mechanism of Action

The primary mechanism of action for this compound is the inhibition of peptidoglycan synthesis, an essential process for the formation and integrity of the bacterial cell wall.[3] It achieves this by targeting the recycling of the lipid carrier undecaprenyl phosphate (C₅₅-P), also known as bactoprenol phosphate.[5][8][9] This lipid is vital for transporting peptidoglycan precursors from the cytoplasm across the cell membrane to the periplasm, where the cell wall is constructed.

The translocation, or "flipping," of C₅₅-P back to the cytoplasm for reuse is mediated by membrane proteins known as flippases, such as UptA.[8][9] this compound disrupts this critical cycle through a sophisticated dual-action mechanism.

Dual Inhibitory Actions of this compound:

-

Sequestration of C₅₅-P: this compound can directly bind to the free C₅₅-P lipid carrier molecule. This complex formation sequesters the carrier, preventing it from participating in the subsequent steps of peptidoglycan synthesis.[9]

-

Inhibition of Flippase (UptA): In what may be its primary mode of action, this compound binds with high affinity directly to the flippase protein UptA. This binding outcompetes the natural substrate C₅₅-P, causing the dissociation of any existing UptA:C₅₅-P complexes and directly inhibiting the enzyme responsible for recycling the lipid carrier.[8][9][10]

Key Experimental Protocols

This protocol outlines the general steps for isolating individual aspartocin compounds from a fermentation culture, based on methods used for the aspartocin complex.[4][6]

-

Fermentation: Culture Streptomyces canus (or a similar producing strain) in a large-scale liquid fermentation medium optimized for antibiotic production.

-

Broth Extraction: After an appropriate incubation period, separate the mycelial biomass from the fermentation broth via centrifugation or filtration.

-

Initial Purification: Extract the active compounds from the clarified broth using a resin (e.g., adsorption chromatography) or solvent extraction to concentrate the lipopeptide complex.

-

Chromatographic Separation: Subject the crude extract to reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Gradient Elution: Employ a gradient of an organic solvent (e.g., acetonitrile) in water, often with an acidic modifier like trifluoroacetic acid (TFA), to separate the different aspartocin analogues based on their hydrophobicity.

-

Fraction Collection and Analysis: Collect fractions as they elute from the column and analyze them for purity and identity using mass spectrometry and analytical HPLC.

-

Lyophilization: Pool the pure fractions of this compound and lyophilize (freeze-dry) to obtain a stable, amorphous powder.

This protocol describes the workflow used to confirm the molecular interaction between this compound and the UptA flippase.[8][9][10]

-

Protein Expression and Purification: Express the gene for B. subtilis UptA in a suitable host like E. coli. Purify the membrane protein using affinity chromatography, maintaining its folded structure with appropriate detergents.

-

Sample Preparation for Native MS: Exchange the purified UptA protein into a volatile buffer (e.g., ammonium acetate) suitable for electrospray ionization.

-

Initial Analysis of UptA: Introduce the UptA sample into a native mass spectrometer to confirm its mass, oligomeric state (e.g., monomer-dimer equilibrium), and structural integrity.

-

Formation of UptA:C₅₅-P Complex: Incubate the purified UptA with its lipid substrate, C₅₅-P. Analyze the mixture by native MS to observe the mass shift corresponding to the formation of the non-covalent UptA:C₅₅-P complex.

-

Competition Assay: Introduce this compound into the pre-formed UptA:C₅₅-P solution.

-

Final Analysis: Acquire mass spectra of the final mixture. The dissociation of the UptA:C₅₅-P complex (disappearance of its corresponding mass peak) and the appearance of a new peak corresponding to an UptA:this compound complex provides direct evidence of competitive binding and substrate displacement.

Conclusion

This compound is a highly effective lipopeptide antibiotic originating from Streptomyces. Its potency against Gram-positive bacteria is rooted in its calcium-dependent, dual-action inhibition of the essential peptidoglycan synthesis pathway. By both sequestering the C₅₅-P lipid carrier and directly inhibiting the UptA flippase, this compound efficiently disrupts the bacterial cell wall construction. This specific and multi-faceted mechanism of action makes it a molecule of significant interest for the development of new antimicrobial agents to combat resistant pathogens.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Mechanism of Action and Resistance to Daptomycin in Staphylococcus aureus and Enterococci - PMC [pmc.ncbi.nlm.nih.gov]

- 3. agscientific.com [agscientific.com]

- 4. acgpubs.org [acgpubs.org]

- 5. The Lipopeptide Antibiotic Friulimicin B Inhibits Cell Wall Biosynthesis through Complex Formation with Bactoprenol Phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Aspartocin cyclic lipopeptide antibiotics: mass spectral structural confirmations and the diagnostic role played by the alpha,beta-diaminobutyric acid residue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. researchgate.net [researchgate.net]

- 10. biorxiv.org [biorxiv.org]

The Discovery and Elucidation of Aspartocin D: A Lipopeptide Antibiotic from Streptomyces canus

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Aspartocin D is a member of the calcium-dependent lipopeptide antibiotic family, demonstrating notable activity against a range of Gram-positive bacteria. First isolated from Streptomyces canus strain FIM-0916, it represents an important structural analog of the amphomycin class of antibiotics. This technical guide provides a comprehensive overview of the discovery, mechanism of action, biosynthesis, and experimental protocols related to this compound. Quantitative bioactivity data is presented in a structured format, and key pathways and workflows are visualized to facilitate a deeper understanding for researchers, scientists, and professionals in the field of drug development.

Introduction

The relentless rise of antibiotic resistance necessitates the discovery and development of novel antimicrobial agents with unique mechanisms of action. The genus Streptomyces has historically been a prolific source of clinically significant antibiotics.[1][2][3] this compound, a lipopeptide antibiotic, emerges from this rich lineage as a promising candidate for further investigation. Its potent, calcium-dependent bactericidal activity against Gram-positive pathogens, coupled with a distinct mode of action targeting cell wall biosynthesis, positions it as a molecule of significant interest. This document serves as an in-depth technical resource, consolidating the current knowledge on this compound and providing detailed methodologies to aid in its study and potential development.

Discovery and Structural Elucidation

This compound was identified and isolated from the fermentation broth of Streptomyces canus strain FIM-0916.[4] It is recognized as a novel analog of amphomycin, a class of lipopeptide antibiotics known for their potent antimicrobial properties.[4] The core structure of this compound, like other aspartocins, features a cyclic decapeptide. Spectroscopic techniques, particularly extensive NMR analysis, were instrumental in elucidating its complete structure.[4]

Mechanism of Action

This compound exerts its antibacterial effect by inhibiting the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. Its primary target is the lipid carrier molecule, undecaprenyl phosphate (C55-P).[5] In the peptidoglycan synthesis pathway, C55-P is crucial for the translocation of precursor units across the cell membrane.

The mechanism unfolds as follows:

-

Binding to Undecaprenyl Phosphate (C55-P): this compound, in a calcium-dependent manner, binds to C55-P on the inner surface of the bacterial membrane.

-

Inhibition of Lipid I Formation: This binding event directly obstructs the enzyme MraY, which is responsible for the transfer of UDP-N-acetylmuramoyl-pentapeptide to C55-P to form Lipid I.

-

Cessation of Peptidoglycan Synthesis: The prevention of Lipid I formation halts the subsequent steps of the pathway, including the formation of Lipid II and its incorporation into the growing peptidoglycan chain.

-

Cell Lysis: The inability to synthesize and repair the peptidoglycan layer leads to a loss of cell wall integrity and ultimately results in bacterial cell death.

The following diagram illustrates the peptidoglycan synthesis pathway and the inhibitory action of this compound.

Biosynthesis of this compound

While the specific biosynthetic gene cluster for this compound has not yet been fully characterized, it is understood that lipopeptides are synthesized by large, multienzyme complexes known as non-ribosomal peptide synthetases (NRPSs).[6][7][8] This process occurs independently of ribosomes.

The general steps for lipopeptide biosynthesis via an NRPS assembly line are:

-

Initiation: A fatty acid is activated and loaded onto the first module of the NRPS.

-

Elongation: Each subsequent module of the NRPS is responsible for the recognition, activation, and incorporation of a specific amino acid. The growing peptide chain is passed from one module to the next.

-

Modification: Some modules may contain domains that modify the amino acids, such as epimerization domains that convert L-amino acids to D-amino acids.

-

Termination: A terminal thioesterase domain releases the final lipopeptide, often catalyzing its cyclization.

The diagram below provides a generalized workflow for the biosynthesis of a lipopeptide like this compound by an NRPS.

Experimental Protocols

The following sections provide detailed methodologies for the fermentation, isolation, and purification of this compound. These protocols are synthesized from established methods for lipopeptide production from Streptomyces species.

Fermentation of Streptomyces canus FIM-0916

-

Seed Culture Preparation:

-

Inoculate a loopful of S. canus FIM-0916 from a mature agar plate into a 250 mL flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth).

-

Incubate at 28°C on a rotary shaker at 200 rpm for 48-72 hours.

-

-

Production Culture:

-

Inoculate a 2 L production flask containing 500 mL of production medium (e.g., a soy-based medium supplemented with glucose and calcium carbonate) with 5% (v/v) of the seed culture.

-

Incubate at 28°C on a rotary shaker at 180 rpm for 5-7 days. Monitor production via analytical HPLC or bioassay.

-

Isolation and Purification of this compound

The following workflow outlines the steps for isolating and purifying this compound from the fermentation broth.

Detailed Protocol:

-

Harvesting: Centrifuge the fermentation broth at 10,000 x g for 20 minutes to separate the mycelium from the supernatant.

-

Acid Precipitation: Adjust the pH of the cell-free supernatant to 2.0 using 6 M HCl and store at 4°C overnight to precipitate the lipopeptides.

-

Extraction: Collect the precipitate by centrifugation and extract with methanol. Evaporate the methanol to yield a crude extract.

-

Initial Purification: Apply the crude extract to a Diaion HP-20 column and elute with a stepwise gradient of methanol in water. Collect fractions and test for bioactivity.

-

Final Purification: Pool the active fractions, concentrate, and purify by reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column using a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).

-

Verification: Confirm the purity and identity of this compound using analytical HPLC, mass spectrometry, and NMR.

Bioactivity Data

This compound exhibits potent, calcium-dependent activity against Gram-positive bacteria. The table below summarizes the Minimum Inhibitory Concentration (MIC) values for this compound against various bacterial strains. The MIC is defined as the lowest concentration of an antibiotic that prevents visible growth of a microorganism after overnight incubation.[9][10]

| Target Organism | Calcium Concentration (mM) | MIC (µg/mL) | Reference |

| Bacillus subtilis | 2.5 | 0.06 | [8] |

| 1.25 | 0.125 | [8] | |

| 0.125 | 4 | [8] | |

| Staphylococcus aureus | 2.5 | 0.25 | [8] |

| 1.25 | 0.5 | [8] | |

| 0.125 | 8 | [8] |

Conclusion and Future Perspectives

This compound stands out as a promising lipopeptide antibiotic with a well-defined mechanism of action against a critical class of bacterial pathogens. Its discovery from Streptomyces canus underscores the continued importance of natural product screening in the search for new antimicrobial agents. The detailed experimental protocols and bioactivity data presented in this guide are intended to facilitate further research into this compound.

Future work should focus on several key areas:

-

Biosynthetic Pathway Elucidation: Identification and characterization of the complete biosynthetic gene cluster for this compound will be crucial for understanding its production and for enabling metabolic engineering approaches to improve yields and generate novel analogs.

-

In Vivo Efficacy and Toxicity: Comprehensive studies are needed to evaluate the efficacy of this compound in animal models of infection and to assess its toxicological profile.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound analogs will help to define the structural features essential for its antibacterial activity and may lead to the development of derivatives with improved properties.

The information compiled in this technical guide provides a solid foundation for these future investigations, which will be vital in determining the ultimate therapeutic potential of this compound.

References

- 1. Streptomyces from traditional medicine: sources of new innovations in antibiotic discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Streptomyces inside-out: a new perspective on the bacteria that provide us with antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Streptomyces from traditional medicine: sources of new innovations in antibiotic discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scholars.unh.edu [scholars.unh.edu]

- 6. Diversity of Nonribosomal Peptide Synthetases Involved in the Biosynthesis of Lipopeptide Biosurfactants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nonribosomal peptide synthase gene clusters for lipopeptide biosynthesis in Bacillus subtilis 916 and their phenotypic functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. idstewardship.com [idstewardship.com]

- 10. emerypharma.com [emerypharma.com]

Elucidating the Molecular Architecture of Aspartocin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data integral to the chemical structure elucidation of the Aspartocin family of lipopeptide antibiotics. The focus lies on the synergistic application of spectroscopic and spectrometric techniques to unravel the complex cyclic nature and constituent components of these potent biomolecules. While this document centers on the well-characterized Aspartocins A, B, and C, the principles and workflows described are fundamental to the structural determination of novel members of this class, including any potential analogues such as Aspartocin D.

Introduction to the Aspartocin Family

The Aspartocins are a class of lipopeptide antibiotics produced by Streptomyces griseus.[1] The antibiotic complex is primarily composed of three main analogs: Aspartocin A, B, and C.[1] These compounds exhibit significant antibacterial activity and are part of the larger family of calcium-dependent antibiotics that includes amphomycin.[2] Structurally, they are characterized by a cyclic decapeptide core to which a fatty acid side chain is appended.[1][2][3] The elucidation of their intricate structures has been a result of a combination of chemical degradation studies and advanced spectroscopic techniques.[1][2]

Core Chemical Structure

The foundational structure of the Aspartocins consists of a shared cyclic decapeptide core. The amino acid sequence of this macrocycle is cyclo(Dab2-Pip3-MeAsp4-Asp5-Gly6-Asp7-Gly8-Dab9-Val10-Pro11-).[1][2][3] The key variations among the characterized Aspartocins (A, B, and C) arise from the differing structures of the N-terminal fatty acid moiety attached to the α-amino group of the first aspartic acid residue (Asp1), which in turn is linked to the β-amino group of the diaminobutyric acid at position 2 (Dab2) to form the cyclic structure.[3][4]

The specific fatty acid side chains for the known Aspartocins are:

-

Aspartocin A: (Z)-13-methyltetradec-3-enoyl[3]

-

Aspartocin B: (+,Z)-12-methyltetradec-3-enoyl[3]

-

Aspartocin C: (Z)-12-methyltridec-3-enoyl[3]

Experimental Protocols for Structure Elucidation

The determination of the Aspartocin structure is a multi-step process involving isolation, sequencing, and stereochemical analysis. Below are the detailed methodologies for the key experiments.

Isolation and Purification

The individual Aspartocin components were isolated from the antibiotic complex using reversed-phase High-Performance Liquid Chromatography (HPLC).[1][2][3]

-

Stationary Phase: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of acetonitrile in water, often with an acidic modifier like trifluoroacetic acid (TFA) to improve peak shape.

-

Detection: UV detection at a low wavelength (e.g., 210-220 nm) is suitable for monitoring the peptide bonds.

-

Fraction Collection: Fractions corresponding to the distinct peaks for Aspartocins A, B, and C are collected for further analysis.

Mass Spectrometry for Sequencing and Molecular Weight Determination

Electrospray Ionization Mass Spectrometry (ESI-MS) and tandem MS (MS/MS) are crucial for determining the molecular weights of the intact lipopeptides and for sequencing the peptide core.[3][5]

-

Sample Preparation: Purified Aspartocin fractions are dissolved in a suitable solvent mixture, such as methanol/water with a small amount of formic acid, for ESI.

-

Instrumentation: An ESI source coupled to a high-resolution mass analyzer like an Orbitrap or a Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometer is used.[4]

-

MS1 Analysis: The initial MS scan provides the accurate mass of the parent ions, which helps in determining the molecular formula.

-

MS/MS Analysis (ESI-MS/MS and Nozzle-Skimmer MS/MS): Doubly charged parent ions are selected and subjected to collision-induced dissociation (CID) to generate fragment ions.[3][4] The resulting b- and y-type fragment ions are analyzed to deduce the amino acid sequence.[3][4] Nozzle-skimmer fragmentation can provide complementary sequencing data.[3][4] The 14 Da mass difference between Aspartocins A/B and C serves as an internal tag to identify fragments containing the fatty acid moiety.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Refinement

A suite of 1D and 2D NMR experiments is employed to confirm the amino acid sequence, determine stereochemistry, and define the three-dimensional conformation.

-

Sample Preparation: Samples are dissolved in deuterated solvents such as DMSO-d6 or methanol-d4. DMSO is often preferred as it allows for the observation of exchangeable amide protons.[2]

-

Instrumentation: High-field NMR spectrometers (e.g., 600 MHz or higher) are used to achieve the necessary resolution.[2]

-

Key Experiments:

-

1D ¹H NMR: Provides an overview of the proton environment, showing characteristic signals for amide protons (δ 7.0-10.0), α-protons (δ 3.0-5.0), and olefinic protons of the fatty acid (around δ 5.56).[2]

-

COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, which is essential for tracing the spin systems within each amino acid residue.[2]

-

TOCSY (Total Correlation Spectroscopy): Extends the correlations observed in COSY to reveal the entire spin system of an amino acid residue, from the amide proton to the sidechain protons.[6]

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, allowing for the assignment of carbon resonances.[2][6]

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is critical for establishing the connectivity between amino acid residues (by observing correlations from an amide proton of one residue to the α-carbon of the preceding residue) and for linking the fatty acid to the peptide core.[2]

-

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Detects protons that are close in space (through-space interactions), which is vital for sequencing (by observing NOEs between the α-proton of one residue and the amide proton of the next) and for determining the 3D structure and the geometry of peptide bonds.[1]

-

Quantitative Data Summary

The following table summarizes the ¹H and ¹³C NMR chemical shift assignments for Aspartocin B in methanol-d4, as reported in the literature.[2]

| Residue | Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Fatty Acid | |||

| 2 | 2.94 | 29.0 | |

| 3 | 5.56 | 125.0 | |

| 4 | 5.56 | 135.0 | |

| 5 | - | 26.9 | |

| 13 | - | - | |

| 14 | 0.82 (d) | - | |

| Peptide Core | |||

| Asp1 | α | - | - |

| β | - | - | |

| Dab2 | α | - | - |

| β | - | - | |

| Pip3 | α | - | - |

| MeAsp4 | α | - | - |

| β | - | - | |

| Asp5 | α | - | - |

| β | - | - | |

| Gly6 | α | - | - |

| Asp7 | α | - | - |

| β | - | - | |

| Gly8 | α | - | - |

| Dab9 | α | - | - |

| β | - | - | |

| Val10 | α | - | - |

| β | - | - | |

| Pro11 | α | - | - |

| Note: A comprehensive list of all assignments requires access to the full supplementary data of the cited literature. The presented values are key identifiable shifts mentioned in the referenced text.[1][2] |

Visualizing the Elucidation Process and Structure

The following diagrams, generated using the DOT language, illustrate the workflow for the structure elucidation of Aspartocin and its core chemical architecture.

Conclusion

The chemical structure elucidation of the Aspartocin family is a testament to the power of modern analytical techniques. Through a coordinated approach utilizing HPLC for purification, mass spectrometry for sequencing, and a suite of 2D NMR experiments for detailed structural and conformational analysis, the complete molecular architecture of Aspartocins A, B, and C has been successfully determined. These methodologies provide a robust framework for the characterization of other complex natural products and are directly applicable to the investigation of any new members of the Aspartocin class, such as a potential this compound. The detailed structural knowledge is the first and most critical step in understanding their mechanism of action and pursuing further drug development efforts.

References

- 1. researchgate.net [researchgate.net]

- 2. acgpubs.org [acgpubs.org]

- 3. Structure characterization of lipocyclopeptide antibiotics, aspartocins A, B & C, by ESI-MSMS and ESI-nozzle-skimmer-MSMS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Aspartocin cyclic lipopeptide antibiotics: mass spectral structural confirmations and the diagnostic role played by the alpha,beta-diaminobutyric acid residue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In position 7 L- and D-Tic-substituted oxytocin and deamino oxytocin: NMR study and conformational insights - PubMed [pubmed.ncbi.nlm.nih.gov]

Aspartocin D: A Technical Guide to a Re-emerging Lipopeptide Antibiotic

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspartocin D is a member of the acidic cyclic lipopeptide class of antibiotics, a group that includes the clinically significant antibiotic daptomycin.[1] First identified from cultures of Streptomyces griseus var. spiralis and Streptomyces violaceus, the aspartocin complex consists of several related compounds, including Aspartocins A, B, and C.[1] These molecules share a common cyclic decapeptide core and differ in the fatty acid side chain attached to the N-terminal aspartic acid residue.[1] This guide provides a comprehensive overview of this compound, focusing on its mechanism of action, available quantitative data, and detailed experimental methodologies relevant to its study.

Molecular Structure

Aspartocins A, B, and C are characterized by a shared cyclic decapeptide core with the sequence cyclo(Dab2-Pip3-MeAsp4-Asp5-Gly6-Asp7-Gly8-Dab9-Val10-Pro11-). The variations among these analogs lie in their lipid side chains:

-

Aspartocin A: Asp1-isotetradecenoic acid

-

Aspartocin B: Asp1-anteisotetradecenoic acid

-

Aspartocin C: Asp1-isotridecenoic acid[1]

The precise structure of the fatty acid side chain for this compound has not been explicitly detailed in the readily available literature.

Mechanism of Action: Targeting Peptidoglycan Synthesis

This compound exerts its antibacterial effect by inhibiting the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. This mechanism is primarily achieved through a dual-pronged attack on the cycling of the lipid carrier, undecaprenyl phosphate (C55-P).

-

Sequestration of Undecaprenyl Phosphate (C55-P): Like other members of its class, this compound can form a complex with C55-P.[2][3] This sequestration prevents C55-P from participating in the transport of peptidoglycan precursors across the cell membrane, thereby halting cell wall construction.

-

Direct Inhibition of the Flippase UptA: this compound directly inhibits the function of UptA, a membrane protein responsible for the translocation (flipping) of C55-P from the periplasmic side to the cytoplasmic side of the bacterial membrane.[2][3] By out-competing C55-P for binding to UptA, this compound disrupts the crucial recycling of this lipid carrier, leading to a bottleneck in the peptidoglycan synthesis pathway.[2][3]

This targeted disruption of the peptidoglycan pathway makes this compound a promising candidate for combating bacterial infections, particularly those caused by Gram-positive pathogens.

Signaling Pathway Diagram

Caption: this compound's dual mechanism of action.

Quantitative Data

Currently, there is a notable absence of publicly available, detailed quantitative data regarding the antimicrobial activity of this compound, such as Minimum Inhibitory Concentration (MIC) values against a broad panel of bacterial strains. One study mentioned bioassays of this compound and E exhibiting antimicrobial activities against Gram-positive bacteria in the presence of Ca2+, with enhanced activity at higher calcium concentrations, but did not provide specific MIC values.[4] Further research is required to thoroughly characterize its potency and spectrum of activity.

Experimental Protocols

Native Mass Spectrometry for Studying this compound and UptA Interaction

Native mass spectrometry (MS) is a powerful technique to study non-covalent protein-ligand interactions in their near-native state. The following provides a generalized protocol based on methodologies used for similar lipopeptide-protein interaction studies.[3]

Objective: To determine the binding of this compound to the C55-P flippase, UptA, and its ability to displace C55-P.

Materials:

-

Purified and detergent-solubilized B. subtilis UptA protein

-

This compound

-

Undecaprenyl phosphate (C55-P)

-

Volatile buffer (e.g., 200 mM ammonium acetate, pH 8.0)

-

Detergent compatible with native MS (e.g., 0.05% LDAO)

-

Nano-electrospray ionization mass spectrometer

Protocol:

-

Sample Preparation:

-

Prepare a stock solution of purified UptA in the volatile buffer containing detergent. The final protein concentration for analysis is typically in the low micromolar range (e.g., 2-5 µM).

-

Prepare stock solutions of this compound and C55-P in a compatible solvent.

-

-

Binding Assay:

-

To assess direct binding, incubate UptA with varying concentrations of this compound.

-

To assess competitive binding, first incubate UptA with a fixed concentration of C55-P to form the UptA:C55-P complex. Then, titrate increasing concentrations of this compound into this solution.

-

Allow all binding reactions to equilibrate for a specific time (e.g., 30 minutes) at a controlled temperature.

-

-

Native Mass Spectrometry Analysis:

-

Introduce the samples into the mass spectrometer using nano-electrospray ionization.

-

Optimize instrument parameters (e.g., capillary voltage, cone voltage, collision energy) to maintain the non-covalent interactions and allow for the transmission of intact protein-ligand complexes into the gas phase.

-

Acquire mass spectra over an appropriate m/z range to detect the apo-UptA, UptA:C55-P complex, UptA:this compound complex, and any ternary complexes.

-

-

Data Analysis:

-

Analyze the mass spectra to identify the different species present based on their mass-to-charge ratios.

-

The appearance of a peak corresponding to the mass of the UptA:this compound complex confirms direct binding.

-

In the competition experiment, a decrease in the intensity of the UptA:C55-P peak and a concurrent increase in the apo-UptA and/or UptA:this compound peaks indicate that this compound can displace C55-P from UptA.

-

Experimental Workflow Diagram

Caption: Workflow for native MS analysis of this compound-UptA interaction.

Synthesis and Clinical Development

Future Perspectives

The rise of antibiotic-resistant bacteria has renewed interest in exploring established but underdeveloped classes of antibiotics. The dual mechanism of action of this compound, targeting both the lipid carrier C55-P and its flippase UptA, presents a compelling strategy for overcoming resistance. Future research should focus on:

-

Quantitative Antimicrobial Activity: A comprehensive determination of the MIC values of purified this compound against a wide range of clinically relevant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).

-

Total Synthesis: Development of a synthetic route to this compound and its analogs to enable structure-activity relationship (SAR) studies and the generation of novel, more potent derivatives.

-

In Vivo Efficacy: Evaluation of the efficacy of this compound in animal models of infection to assess its therapeutic potential.

The detailed elucidation of its mechanism and the potential for chemical modification make this compound a lipopeptide antibiotic worthy of further investigation in the quest for new antibacterial agents.

References

Unraveling the Core Mechanism of Aspartocin D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aspartocin D, a member of the cyclic lipopeptide class of antibiotics, exhibits potent antimicrobial activity against a range of Gram-positive bacteria. This technical guide delineates the fundamental mechanism of action of this compound, focusing on its targeted disruption of bacterial cell wall biosynthesis. Through a dual-pronged assault on the undecaprenyl phosphate (C55-P) lipid carrier cycle, this compound presents a compelling avenue for the development of novel therapeutics to combat antibiotic resistance. This document provides a detailed overview of the key molecular interactions, relevant signaling pathways, and the experimental methodologies used to elucidate this mechanism.

Introduction

The escalating threat of antibiotic-resistant bacteria necessitates the exploration of novel antimicrobial agents with unique mechanisms of action. This compound, a cyclic decapeptide with a characteristic lipid side chain, has emerged as a promising candidate.[1][2] Its efficacy is intrinsically linked to its ability to interfere with the synthesis of peptidoglycan, an essential component of the bacterial cell wall.[3] This guide will provide an in-depth exploration of the molecular underpinnings of this compound's activity, offering valuable insights for researchers in the fields of microbiology, pharmacology, and drug development.

The Dual-Inhibition Mechanism of this compound

The primary target of this compound is the vital lipid carrier, undecaprenyl phosphate (C55-P), which is responsible for transporting peptidoglycan precursors across the bacterial cytoplasmic membrane.[3][4] this compound employs a sophisticated dual-inhibition strategy to disrupt the C55-P cycle, thereby halting cell wall construction and leading to bacterial cell death.

Sequestration of Free Undecaprenyl Phosphate

This compound has the ability to form a complex with free C55-P molecules within the bacterial cell membrane.[3] This sequestration reduces the available pool of C55-P, thereby limiting the initial steps of peptidoglycan synthesis. The amphiphilic nature of this compound, conferred by its lipopeptide structure, likely facilitates its interaction with the lipid-rich environment of the cell membrane where C55-P resides.

Direct Inhibition of the Flippase UptA

In addition to sequestering free C55-P, this compound directly targets and inhibits the function of UptA, a membrane-bound flippase.[3][4] UptA is crucial for the translocation of C55-P from the periplasmic side to the cytoplasmic side of the membrane, a critical recycling step in the peptidoglycan synthesis pathway.[3][4] this compound acts as a competitive inhibitor, binding to UptA and preventing its interaction with C55-P.[3] This direct inhibition of a key transport protein represents a significant aspect of its potent antimicrobial activity. The interaction between this compound and UptA is a critical discovery, highlighting a specific molecular target beyond simple lipid sequestration.[4]

The antimicrobial activity of this compound and related lipopeptides is often enhanced in the presence of calcium ions (Ca²⁺).[1] While the precise role of Ca²⁺ in the context of this compound's interaction with UptA and C55-P is not fully elucidated in the provided information, it is a known factor for other lipopeptides like daptomycin, where it facilitates membrane binding and oligomerization.

Signaling Pathway of this compound Action

The following diagram illustrates the key steps in the mechanism of action of this compound, highlighting its dual-inhibitory effect on the undecaprenyl phosphate cycle.

Quantitative Data Summary

While specific quantitative data such as binding affinities (Kd) or inhibition constants (IC50) for this compound are not detailed in the provided search results, the qualitative interactions underlying its mechanism of action are well-established. The following table summarizes these key molecular interactions.

| Interacting Molecule 1 | Interacting Molecule 2 | Type of Interaction | Functional Consequence |

| This compound | Undecaprenyl Phosphate (C55-P) | Complex Formation | Sequestration of free C55-P, reducing its availability for peptidoglycan synthesis.[3] |

| This compound | UptA (Flippase) | Competitive Binding | Direct inhibition of UptA function, preventing the translocation of C55-P across the membrane.[3][4] |

| UptA | Undecaprenyl Phosphate (C55-P) | Substrate Binding | Facilitates the translocation of C55-P, a crucial step in the peptidoglycan synthesis cycle.[3][4] |

Experimental Protocols

The elucidation of this compound's mechanism of action relies on a combination of advanced biochemical and biophysical techniques. A key experimental approach is native mass spectrometry, which allows for the study of protein-ligand and protein-protein interactions in their near-native state.

Protocol: Investigating this compound Interactions using Native Mass Spectrometry

Objective: To determine if this compound binds to the flippase UptA and if it can displace the natural substrate, C55-P.

Methodology:

-

Protein Expression and Purification:

-

The gene encoding UptA is cloned into an appropriate expression vector and transformed into a suitable host, such as Escherichia coli.

-

UptA is overexpressed and then purified from the cell membrane fraction using affinity chromatography.

-

-

Sample Preparation for Native MS:

-

Purified UptA is buffer-exchanged into an aqueous ammonium acetate solution, which is volatile and compatible with mass spectrometry.

-

Aliquots of the protein are incubated with a molar excess of C55-P to form the UptA:C55-P complex.

-

This compound is then titrated into the solution containing the pre-formed UptA:C55-P complex.

-

-

Native Mass Spectrometry Analysis:

-

Samples are introduced into a mass spectrometer specifically configured for native analysis, using a nano-electrospray ionization source.

-

The instrument parameters are optimized to preserve non-covalent interactions.

-

Mass spectra are acquired for UptA alone, UptA with C55-P, and the titration of this compound into the UptA:C55-P complex.

-

-

Data Analysis:

-

The resulting mass spectra are analyzed to identify peaks corresponding to the different species in solution (e.g., apo-UptA, UptA:C55-P complex, UptA:this compound complex).

-

The relative intensities of these peaks are used to infer the binding of this compound to UptA and its ability to displace C55-P. A decrease in the intensity of the UptA:C55-P peak and the appearance of a peak corresponding to the UptA:this compound complex would indicate competitive binding.[4]

-

Experimental Workflow Visualization

The following diagram outlines the workflow for the native mass spectrometry experiment described above.

Conclusion and Future Directions

This compound's unique dual-action mechanism, involving both the sequestration of the C55-P lipid carrier and the direct inhibition of the flippase UptA, makes it a formidable antimicrobial agent. This multifaceted approach reduces the likelihood of rapid resistance development. The insights presented in this guide underscore the potential of this compound as a lead compound for the development of new antibiotics.

Future research should focus on:

-

Quantitative Characterization: Determining the binding affinities and inhibition constants for the interactions between this compound, C55-P, and UptA.

-

Structural Biology: Elucidating the three-dimensional structure of the this compound-UptA complex to guide structure-based drug design.

-

In Vivo Efficacy and Pharmacokinetics: Evaluating the performance of this compound in preclinical models of bacterial infection.

By building upon this foundational understanding of this compound's mechanism of action, the scientific community can accelerate the development of next-generation antibiotics to address the urgent global health challenge of antimicrobial resistance.

References

The Critical Role of Calcium in the Antimicrobial Activity of Aspartocin D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aspartocin D is a member of the calcium-dependent antibiotic (CDA) class of lipopeptides, exhibiting potent antimicrobial activity against a range of Gram-positive bacteria. A critical determinant of its bactericidal efficacy is the presence of calcium ions. This technical guide provides an in-depth analysis of the pivotal role of calcium in the antimicrobial mechanism of this compound. It summarizes key quantitative data, details relevant experimental methodologies, and presents visual representations of the proposed molecular interactions and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study of antimicrobial peptides and the development of novel therapeutic agents.

Introduction

The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. Calcium-dependent antibiotics (CDAs) represent a promising class of antimicrobials with a distinct mechanism of action that involves targeting essential components of the bacterial cell envelope. This compound, a cyclic lipopeptide, falls within this class, and its activity is intricately linked to the presence of calcium ions. Understanding the precise role of calcium is paramount for elucidating its mechanism of action and for the rational design of more potent derivatives.

This guide explores the multifaceted role of calcium in the function of this compound, from inducing a conformational change necessary for target binding to mediating its interaction with the bacterial cell membrane and its molecular target, undecaprenyl phosphate (C55-P).

Quantitative Data on Calcium-Dependent Antimicrobial Activity

The antimicrobial potency of this compound is significantly enhanced in the presence of calcium. This dependence is quantified by determining the Minimum Inhibitory Concentration (MIC) against various bacterial strains under different calcium concentrations.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Gram-Positive Bacteria at Varying Calcium Concentrations

| Bacterial Strain | Calcium Concentration (mM) | MIC (µg/mL) | Reference |

| Bacillus subtilis | 0.125 | 4 | [1] |

| 0.25 | 2 | [1] | |

| 0.5 | 1 | [1] | |

| 1.25 | 0.25 | [1] | |

| 2.5 | 0.06 | [1] | |

| Staphylococcus aureus | 0.125 | 8 | [1] |

| 0.25 | 4 | [1] | |

| 0.5 | 2 | [1] | |

| 1.25 | 1 | [1] | |

| 2.5 | 0.25 | [1] |

The Molecular Mechanism of Action: A Calcium-Mediated Process

The antimicrobial activity of this compound is a multi-step process, with calcium playing a crucial role at each stage. The proposed mechanism involves the inhibition of peptidoglycan synthesis by sequestering its lipid carrier, undecaprenyl phosphate (C55-P).

Calcium-Induced Conformational Change

In the absence of calcium, this compound exists in a flexible, inactive conformation. The binding of calcium ions, facilitated by a conserved acidic amino acid motif, induces a significant conformational change in the peptide backbone. This structural rearrangement is essential for the formation of a rigid, amphipathic structure that is competent for binding to its target. While the precise stoichiometry for this compound is not published, related calcium-dependent lipopeptide antibiotics have been shown to bind calcium with a specific stoichiometry, often involving multiple calcium ions per peptide molecule.

Targeting Undecaprenyl Phosphate (C55-P)

The primary molecular target of this compound is believed to be undecaprenyl phosphate (C55-P), an essential lipid carrier that transports peptidoglycan precursors across the bacterial cytoplasmic membrane. By binding to C55-P, this compound prevents its recycling, thereby halting cell wall synthesis and leading to bacterial cell death.

Calcium as a Bridge in Target Recognition

Calcium ions are not only crucial for the conformational change of this compound but also act as a bridge, mediating the interaction between the antibiotic and the phosphate headgroup of C55-P. This ternary complex of this compound-Ca²⁺-C55-P is a key feature of the mechanism of action for this class of antibiotics.

Experimental Protocols

The following sections detail generalized protocols for key experiments used to characterize the calcium-dependent antimicrobial activity of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

-

This compound

-

Mueller-Hinton Broth (MHB), cation-adjusted

-

Sterile 96-well microtiter plates

-

Bacterial strains (e.g., B. subtilis, S. aureus)

-

Calcium chloride (CaCl₂) solution, sterile

-

Spectrophotometer

Procedure:

-

Preparation of Bacterial Inoculum:

-

Inoculate a single colony of the test bacterium into MHB and incubate overnight at 37°C.

-

Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Further dilute the standardized suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of this compound and Calcium Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Perform serial two-fold dilutions of this compound in MHB containing the desired final concentrations of CaCl₂ (e.g., 0, 0.125, 0.25, 0.5, 1.25, 2.5 mM) in the 96-well plates.

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well containing the this compound dilutions.

-

Include a growth control (no antibiotic) and a sterility control (no bacteria).

-

Incubate the plates at 37°C for 18-24 hours.

-

-

MIC Determination:

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

-

References

Aspartocin D: A Technical Whitepaper on its Primary Molecular Target in Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aspartocin D, a member of the amphomycin group of calcium-dependent lipopeptide antibiotics, exhibits potent bactericidal activity, particularly against Gram-positive bacteria. This document provides an in-depth technical overview of the primary molecular target of this compound, detailing its dual-pronged mechanism of action that disrupts the bacterial cell wall biosynthesis pathway. Quantitative data, detailed experimental methodologies, and visual representations of the involved pathways are presented to offer a comprehensive resource for researchers and drug development professionals.

Introduction

The rise of antibiotic-resistant bacteria necessitates the exploration of novel antimicrobial agents with unique mechanisms of action. This compound, a cyclic lipopeptide, represents a promising candidate due to its distinct targeting of the essential peptidoglycan synthesis pathway. This pathway is responsible for the integrity of the bacterial cell wall, a structure vital for bacterial survival and absent in eukaryotes, making it an attractive target for selective toxicity. This compound's primary molecular engagement disrupts the crucial lipid cycle of peptidoglycan synthesis, specifically targeting the availability and transport of the lipid carrier undecaprenyl phosphate (C₅₅-P).

Primary Molecular Target and Mechanism of Action

This compound employs a sophisticated, dual mechanism of action that converges on the inhibition of the C₅₅-P lipid carrier cycle, a critical stage in the biosynthesis of the bacterial cell wall. This two-fold strategy enhances its efficacy in disrupting this essential pathway.

Sequestration of Undecaprenyl Phosphate (C₅₅-P)

This compound directly binds to and sequesters undecaprenyl phosphate (C₅₅-P), the lipid carrier molecule responsible for transporting peptidoglycan precursors across the bacterial cytoplasmic membrane. By forming a stable complex with C₅₅-P, this compound effectively removes it from the pool available for the synthesis of Lipid I, the first lipid-linked intermediate in peptidoglycan synthesis. This sequestration halts the entire downstream process of cell wall construction.

Direct Inhibition of the Flippase UptA

In addition to sequestering free C₅₅-P, this compound directly targets and inhibits the function of UptA, a membrane-integral protein that acts as a flippase for C₅₅-P.[1][2] UptA is responsible for the translocation of C₅₅-P from the periplasmic side back to the cytoplasmic side of the membrane, a critical recycling step for the continuation of peptidoglycan synthesis. This compound has been shown to bind to UptA with high affinity, out-competing the natural substrate C₅₅-P and inducing the dissociation of the UptA:C₅₅-P complex.[1][2] This direct inhibition of the C₅₅-P transporter further exacerbates the depletion of cytoplasmic C₅₅-P, effectively shutting down the lipid cycle.

The following diagram illustrates the dual mechanism of action of this compound in the context of the bacterial cell wall synthesis pathway.

Caption: this compound inhibits bacterial cell wall synthesis.

Quantitative Data

While specific binding affinity constants (Kd) for the interaction of this compound with UptA and C₅₅-P are not yet available in published literature, studies on the related lipopeptide amphomycin and the interaction of UptA with its substrate provide valuable quantitative insights.

| Interaction | Dissociation Constant (Kd) | Method | Reference |

| UptA : C₅₅-P | 5.7 µM | Native Mass Spectrometry | [3] |

| This compound : UptA | High Affinity (Qualitative) | Native Mass Spectrometry | [1][2] |

| This compound : C₅₅-P | Forms Complex (Qualitative) | Biochemical Assays | [1][2] |

Minimum Inhibitory Concentrations (MICs)

Specific MIC values for this compound against a broad range of bacterial species are not extensively reported. However, the activity of related lipopeptides provides an indication of its potential potency.

| Organism | Related Lipopeptide | MIC (µg/mL) | Reference |

| Bacillus subtilis | Laspartomycin C | 8 | [4] |

| Staphylococcus aureus | Friulimicin B | 0.125 - 0.5 | [5] |

| Enterococcus faecalis | Friulimicin B | 0.25 - 1 | [5] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound's mechanism of action.

Native Mass Spectrometry for Protein-Ligand Binding Analysis

This protocol outlines the general steps for analyzing the binding of a lipopeptide like this compound to a membrane protein like UptA.

Objective: To determine the binding affinity and stoichiometry of the this compound-UptA complex.

Materials:

-

Purified UptA protein

-

This compound

-

Undecaprenyl phosphate (C₅₅-P)

-

Volatile aqueous buffer (e.g., 200 mM ammonium acetate, pH 7.5)

-

Detergent for membrane protein solubilization (e.g., lauryl maltose neopentyl glycol - L-MNG)

-

Mass spectrometer equipped for native protein analysis (e.g., Q-Exactive UHMR)

Procedure:

-

Sample Preparation:

-

Solubilize purified UptA in the ammonium acetate buffer containing a concentration of L-MNG above its critical micelle concentration.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it into the ammonium acetate buffer.

-

For competition assays, prepare a stock solution of C₅₅-P.

-

-

Binding Reaction:

-

Incubate a fixed concentration of UptA with varying concentrations of this compound.

-

For competition experiments, pre-incubate UptA with C₅₅-P before adding this compound.

-

Allow the binding reactions to equilibrate at a controlled temperature (e.g., room temperature) for a defined period.

-

-

Native Mass Spectrometry Analysis:

-

Introduce the samples into the mass spectrometer using nano-electrospray ionization (nESI).

-

Optimize instrument parameters (e.g., capillary voltage, cone voltage, collision energy) to preserve non-covalent interactions and achieve efficient desolvation of the protein-ligand complexes.

-

Acquire mass spectra over a mass-to-charge (m/z) range appropriate for the expected masses of the apo-protein and the complex.

-

-

Data Analysis:

-

Deconvolute the raw mass spectra to obtain the masses of the detected species.

-

Calculate the relative abundance of the bound and unbound forms of UptA at each this compound concentration.

-

Determine the dissociation constant (Kd) by fitting the binding data to a suitable binding model (e.g., a one-site binding model).

-

The workflow for this experiment can be visualized as follows:

Caption: Workflow for Native Mass Spectrometry analysis.

Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method for determining the MIC of this compound against bacterial strains.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterium.

Materials:

-

This compound

-

Bacterial strains of interest (e.g., Staphylococcus aureus, Bacillus subtilis)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Calcium chloride (CaCl₂) solution (as this compound is calcium-dependent)

-

96-well microtiter plates

-

Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL

Procedure:

-

Preparation of Antibiotic Dilutions:

-

Prepare a stock solution of this compound.

-

Perform serial two-fold dilutions of this compound in CAMHB directly in the 96-well plates. The final volume in each well should be 50 µL.

-

-

Inoculum Preparation:

-

Grow the bacterial strain to the mid-logarithmic phase in CAMHB.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.

-

Dilute the adjusted suspension to achieve a final inoculum concentration of ~5 x 10⁵ CFU/mL in the test wells.

-

-

Inoculation and Incubation:

-

Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Supplement all wells with a final concentration of 50 µg/mL CaCl₂.

-

Incubate the plates at 37°C for 18-24 hours.

-

-

MIC Determination:

-

After incubation, visually inspect the plates for bacterial growth (turbidity).

-

The MIC is the lowest concentration of this compound at which there is no visible growth.

-

The logical relationship for MIC determination is as follows:

Caption: Logical flow for MIC determination.

Conclusion

This compound presents a compelling antibacterial profile by effectively targeting the bacterial cell wall synthesis pathway through a dual mechanism. Its ability to both sequester the essential lipid carrier C₅₅-P and directly inhibit its transporter, UptA, underscores its potential as a lead compound for the development of new antibiotics. Further research to elucidate the precise binding kinetics and to expand the in vitro and in vivo activity profile of this compound is warranted to fully realize its therapeutic potential in an era of growing antimicrobial resistance.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. Native mass spectrometry of membrane protein-lipid interactions in different detergent environments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Cell Envelope Stress Response of Bacillus subtilis towards Laspartomycin C - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enterococcus | Johns Hopkins ABX Guide [hopkinsguides.com]

In-Depth Technical Guide to the Core Cyclic Decapeptide Structure of Aspartocin D

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspartocin D is a member of the aspartocin family of lipopeptide antibiotics, which exhibit potent, calcium-dependent activity against a range of Gram-positive bacteria. These natural products are characterized by a conserved core cyclic decapeptide structure linked to a variable fatty acid side chain. This technical guide provides a comprehensive exploration of the core cyclic decapeptide of this compound, detailing its structure, physicochemical properties, and biological activity. The guide also outlines key experimental methodologies for its structural elucidation and synthesis, and visualizes its mechanism of action and relevant experimental workflows.

Core Cyclic Decapeptide Structure and Physicochemical Properties

The fundamental framework of this compound is a 10-amino acid cyclic peptide. Extensive spectroscopic analysis, primarily utilizing Nuclear Magnetic Resonance (NMR) and Electrospray Ionization Mass Spectrometry (ESI-MS/MS), has elucidated the precise connectivity and stereochemistry of this core structure.

Amino Acid Sequence and Stereochemistry

The amino acid sequence of the core cyclic decapeptide of this compound is cyclo(-Dab-Pip-MeAsp-Asp-Gly-Asp-Gly-Dab-Val-Pro-). Aspartocins A, B, and C share this identical peptide core, with variations occurring only in the attached fatty acid moiety.[1] The peptide ring contains two D-configured amino acid residues, which is a common feature in cyclic peptides, as the presence of D-amino acids facilitates the formation of a stable cyclic structure.[1] The geometry of the peptide linkages within the ring has been determined to be all-trans.[1]

Physicochemical Data

A summary of the key physicochemical properties of the this compound core and the full molecule is presented in the table below.

| Property | Value | Reference |

| Core Peptide Sequence | cyclo(-Dab-Pip-MeAsp-Asp-Gly-Asp-Gly-Dab-Val-Pro-) | [1] |

| This compound Molecular Formula | C57H89N13O20 | |

| This compound Molecular Weight | 1276.4 g/mol |

Biological Activity and Mechanism of Action

This compound demonstrates significant antibacterial activity, particularly against Gram-positive pathogens. This activity is notably dependent on the presence of calcium ions.

Antibacterial Spectrum

The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's potency. The table below summarizes the reported MIC values for this compound against representative Gram-positive bacteria, highlighting the influence of calcium concentration.

| Bacterial Strain | Calcium Conc. (mM) | MIC (µg/mL) | Reference |

| Bacillus subtilis | 0.125 - 2.5 | 4 - 0.06 | |

| Staphylococcus aureus | 0.125 - 2.5 | 8 - 0.25 |

Data presented illustrates the trend of increased potency with higher calcium concentrations.

Mechanism of Action: Targeting Peptidoglycan Synthesis

The antibacterial action of this compound is attributed to its ability to disrupt the bacterial cell wall synthesis pathway, a mechanism shared with other calcium-dependent lipopeptide antibiotics. Recent studies have indicated that this compound, along with its analogue amphomycin, directly interacts with and inhibits the function of UptA, a flippase responsible for translocating the lipid carrier undecaprenyl phosphate (C55-P) across the bacterial membrane.[2] This inhibition disrupts the peptidoglycan synthesis cycle, leading to a compromised cell wall and eventual cell death.

The following diagram illustrates the proposed mechanism of action:

References

Unveiling the Acyl Tail: A Technical Guide to Identifying the Fatty Acid Side Chain of Aspartocin D

For Immediate Release

This technical guide provides a comprehensive overview of the analytical methodologies required for the structural elucidation of Aspartocin D, a potent lipopeptide antibiotic. With a focus on identifying its distinguishing fatty acid side chain, this document offers detailed experimental protocols, data interpretation strategies, and visual workflows to support researchers, scientists, and drug development professionals in this complex endeavor. While the precise structure of this compound's fatty acid moiety is not as widely documented as its analogues, Aspartocin A, B, and C, the established analytical framework for this compound class provides a clear path for its definitive identification.

Aspartocins are a family of cyclic lipopeptide antibiotics that exhibit significant activity against Gram-positive bacteria.[1] These molecules consist of a cyclic decapeptide core attached to a fatty acid side chain. The variation in this acyl chain gives rise to the different analogues of Aspartocin. The structural determination of this fatty acid is paramount for understanding its structure-activity relationship and for potential future synthetic modifications.

Core Structure of Aspartocins

Aspartocins A, B, and C share the same cyclic decapeptide core: cyclo(Dab2-Pip3-MeAsp4-Asp5-Gly6-Asp7-Gly8-Dab9-Val10-Pro11-).[2][3] They differ in their fatty acid side chains, which are attached to the N-terminal aspartic acid (Asp1).[2][3][4]

Identifying the Fatty Acid Side Chain of this compound

The identification of the fatty acid side chain of this compound necessitates a multi-faceted analytical approach, primarily relying on mass spectrometry and nuclear magnetic resonance spectroscopy.

Table 1: Fatty Acid Side Chains of Known Aspartocins

| Aspartocin Analogue | Fatty Acid Side Chain Name | Molecular Formula |

| Aspartocin A | Asp1-isotetradecenoic acid | C15H27O |

| Aspartocin B | Asp1-anteisotetradecenoic acid | C15H27O |

| Aspartocin C | Asp1-isotridecenoic acid | C14H25O |

This table is based on published data for Aspartocins A, B, and C and serves as a reference for the expected class of fatty acid.[2][3]

Experimental Protocols

Isolation and Purification of this compound

A robust purification protocol is the foundation for accurate structural analysis.

-

Acid Precipitation and Solvent Extraction:

-

Acidify the fermentation broth supernatant to approximately pH 2.0 with concentrated HCl to precipitate the lipopeptides.[5]

-

Centrifuge the acidified supernatant to collect the crude lipopeptide pellet.

-

Extract the pellet with methanol or ethyl acetate to solubilize the lipopeptides.[5]

-

Evaporate the solvent under reduced pressure to obtain the crude extract.[5]

-

-

High-Performance Liquid Chromatography (HPLC) Purification:

-

Dissolve the crude extract in a suitable solvent (e.g., methanol/water mixture).

-

Purify the extract using a reversed-phase HPLC column (e.g., C18).[3]

-

Employ a gradient elution system, for example, with mobile phase A consisting of water with 0.05% trifluoroacetic acid (TFA) and mobile phase B consisting of acetonitrile with 0.05% TFA.[3][5]

-

Monitor the elution profile using a UV detector at approximately 215 nm.[3]

-

Collect the fractions corresponding to the this compound peak for further analysis.

-

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight of the intact lipopeptide and for sequencing the peptide and identifying the fatty acid.

-

Electrospray Ionization Mass Spectrometry (ESI-MS):

-

Dissolve the purified this compound in a suitable solvent for infusion into the ESI source.

-

Acquire the full scan mass spectrum to determine the accurate mass of the molecular ion ([M+H]+ or [M-H]-).

-

High-resolution mass spectrometry (e.g., on a Q-TOF or FT-ICR instrument) will provide the elemental composition of the molecule.[2]

-

-

Tandem Mass Spectrometry (MS/MS):

-

Select the parent ion of this compound for fragmentation.

-

Analyze the resulting fragment ions to deduce the amino acid sequence of the cyclic peptide.

-

Key fragments will reveal the mass of the fatty acid side chain attached to the N-terminal aspartic acid.[2] For instance, a characteristic fragment ion will correspond to the acyl-Asp side chain.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

NMR spectroscopy provides detailed information about the chemical structure of the fatty acid, including the length of the carbon chain, the presence and position of double bonds, and branching.

-

Sample Preparation:

-

1D and 2D NMR Experiments:

-

¹H NMR: Provides information about the different types of protons present in the fatty acid chain, such as olefinic protons (indicating double bonds) and methyl protons (indicating branching).[2]

-

¹³C NMR: Determines the number of carbon atoms in the fatty acid chain.

-

COSY (Correlation Spectroscopy): Establishes the connectivity between adjacent protons, helping to trace the carbon backbone of the fatty acid.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the overall structure and points of attachment.

-

Mandatory Visualizations

Experimental Workflow for Fatty Acid Identification

Caption: Workflow for the isolation and structural elucidation of the fatty acid side chain of this compound.

Logical Relationship in Spectroscopic Analysis

Caption: Interplay of mass spectrometry and NMR spectroscopy in determining the fatty acid structure.

References

- 1. caymanchem.com [caymanchem.com]

- 2. acgpubs.org [acgpubs.org]

- 3. researchgate.net [researchgate.net]

- 4. Structure characterization of lipocyclopeptide antibiotics, aspartocins A, B & C, by ESI-MSMS and ESI-nozzle-skimmer-MSMS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

The Dual-Pronged Mechanism of Aspartocin D: A Technical Guide to its Interaction with Undecaprenyl Phosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aspartocin D, a member of the calcium-dependent lipopeptide antibiotic family, presents a compelling case for novel antibacterial drug development through its unique interaction with the essential bacterial lipid carrier, undecapaprenyl phosphate (C55-P). This technical guide delineates the molecular mechanism of this compound, focusing on its dual-pronged approach to disrupting the peptidoglycan synthesis pathway. This compound not only sequesters free C55-P but also directly inhibits the C55-P transporter protein, UptA. This document provides a comprehensive overview of the known quantitative interaction data, detailed experimental methodologies for studying these interactions, and visual representations of the key pathways and workflows.

Introduction

The rise of antibiotic-resistant bacteria necessitates the exploration of novel antimicrobial mechanisms. The bacterial cell wall, a structure essential for survival and absent in eukaryotes, remains a prime target for antibiotic development. The synthesis of peptidoglycan, the primary component of the cell wall, is a complex process involving the lipid carrier undecaprenyl phosphate (C55-P). C55-P is responsible for transporting peptidoglycan precursors from the cytoplasm across the cell membrane to the periplasm for incorporation into the growing cell wall.

This compound is a cyclic lipopeptide antibiotic that has been shown to be effective against a range of Gram-positive bacteria.[1][2] Its mechanism of action centers on the disruption of the C55-P cycle, a critical chokepoint in peptidoglycan synthesis. Recent studies have revealed a sophisticated, dual mechanism of action that enhances its antibacterial efficacy.[3][4][5] This guide will provide an in-depth analysis of this compound's interaction with C55-P and its associated transporter protein, UptA.

Mechanism of Action: A Dual-Pronged Attack

This compound employs a two-fold strategy to inhibit peptidoglycan synthesis, both of which target the availability and transport of C55-P.

2.1. Sequestration of Free Undecaprenyl Phosphate (C55-P)

Similar to other lipopeptide antibiotics like amphomycin, this compound has the ability to directly bind to and form a complex with free C55-P in the bacterial membrane.[3][5] This sequestration prevents C55-P from being utilized by the enzymes of the peptidoglycan synthesis pathway, effectively reducing the pool of available lipid carriers.

2.2. Inhibition of the Undecaprenyl Phosphate Transporter (UptA)

Beyond sequestering free C55-P, this compound exhibits a more direct inhibitory action on the recently identified C55-P transporter, UptA.[3][4][5] UptA is a membrane protein responsible for the "flipping" of C55-P from the periplasmic side back to the cytoplasmic side of the membrane, a crucial step for its recycling and reuse.[3][4] this compound has been shown to bind directly to UptA and competitively inhibit the binding of C55-P.[3][4][5] This direct inhibition of the transporter function further disrupts the C55-P cycle, amplifying its antibacterial effect.

The following diagram illustrates the dual mechanism of this compound in disrupting the peptidoglycan synthesis pathway.

Quantitative Data on Molecular Interactions

The primary method for elucidating the interactions between this compound, C55-P, and UptA has been native mass spectrometry. While direct binding affinities for this compound are still under investigation, studies have quantified the binding of C55-P and its pyrophosphate form (C55-PP) to UptA.

| Interacting Molecules | Method | Apparent Dissociation Constant (Kd) | Reference |

| UptA and C55-P | Native Mass Spectrometry | 5.7 ± 0.7 µM | [5] |

| UptA and C55-PP | Native Mass Spectrometry | 15.3 µM | [5] |

The competitive nature of this compound's interaction with the UptA:C55-P complex is demonstrated by the reduction in the relative abundance of the complex as observed in native mass spectrometry experiments upon the addition of this compound.

| Experiment | Observation | Conclusion | Reference |

| Titration of this compound into UptA:C55-P complex | Decrease in the intensity of the UptA:C55-P complex peak in mass spectra. | This compound induces dissociation of the UptA:C55-P complex. | [1][3] |

| Comparison with other antibiotics | This compound shows a more significant reduction in UptA:C55-P complex compared to non-lipopeptide antibiotics. | The lipopeptide nature of this compound is crucial for its interaction with UptA. | [3] |

Experimental Protocols

The key experimental technique for studying the this compound-C55-P-UptA interactions is native mass spectrometry. This technique allows for the study of non-covalent interactions in the gas phase, providing insights into binding stoichiometry and relative binding affinities.

Native Mass Spectrometry of UptA-Lipid/Antibiotic Interactions

This protocol is a representative methodology based on the key findings of Oluwole et al. (2024) and general practices for native mass spectrometry of membrane protein-lipid interactions.[3][6][7]

1. Protein Preparation and Solubilization:

-

Express and purify the Bacillus subtilis UptA protein.

-

Solubilize the purified UptA in a buffer containing a mild detergent suitable for native mass spectrometry, such as n-dodecyl-β-D-maltoside (DDM) or lauryldimethylamine N-oxide (LDAO).

2. Sample Preparation for Mass Spectrometry:

-

Buffer exchange the solubilized UptA into a volatile aqueous buffer, typically 100-200 mM ammonium acetate, pH 7.5-8.0, containing a low concentration of detergent (e.g., 0.01-0.05% LDAO).

-

For binding experiments, incubate the buffer-exchanged UptA (final concentration ~2-5 µM) with varying concentrations of C55-P or this compound.

-

For competition experiments, pre-form the UptA:C55-P complex and then titrate in this compound.

3. Native Mass Spectrometry Analysis:

-

Introduce the samples into a mass spectrometer equipped for native protein analysis (e.g., a Q-Exactive or Orbitrap instrument) using nano-electrospray ionization (nESI).

-

Acquire mass spectra under "soft" ionization and ion transfer conditions to preserve non-covalent complexes. This includes using low cone and collision energies.

-